Arosurf

Description

Properties

IUPAC Name |

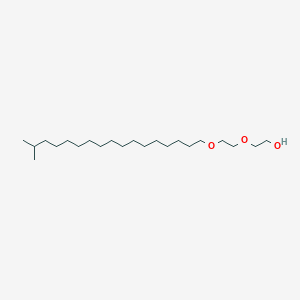

2-[2-(16-methylheptadecoxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46O3/c1-22(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-18-24-20-21-25-19-17-23/h22-23H,3-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITBHNVGLSVXEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52292-17-8 | |

| Record name | Isosteareth-10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052292178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-isooctadecyl-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[2-(16-methylheptadecoxy)ethoxy]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Molecular Engineering of Arosurf Analogues

Diverse Synthetic Routes for Arosurf Production and Structural Diversification

The production of this compound and its analogues, which are primarily cationic surfactants like quaternary ammonium (B1175870) compounds, involves a variety of synthetic strategies. These range from well-established conventional methods to innovative green chemistry approaches.

Conventional Organic Synthesis Approaches for this compound Scaffolds

The traditional synthesis of cationic surfactants, including this compound-type compounds, often involves multi-step chemical reactions. A common method is the quaternization of tertiary amines with alkyl halides. For instance, new cationic quaternary ammonium surfactants have been synthesized through the alkylation of hexamethylenetetramine with alkyl bromides like nonyl bromide and tetradecyl bromide. mdpi.com Another approach involves the reaction of fatty acids or their esters with ammonia (B1221849) to produce fatty nitriles, which are then hydrogenated to form primary amines. These amines can subsequently be neutralized with acids like hydrochloric or acetic acid to create cationic surfactants. sanyo-chemical-solutions.com

Esterquats, a significant class of cationic surfactants, are typically synthesized in a two-step process. epa.govfartaklotus.com The first step is the formation of an esteramine by reacting a tertiary alkanolamine, such as triethanolamine (B1662121), with fatty acids (commonly C8-C18) or their derivatives like methyl esters or triglycerides. epa.govfartaklotus.com The subsequent step involves the quaternization of the esteramine with an alkylating agent, for example, dimethyl sulfate (B86663) or benzyl (B1604629) chloride, to yield the final esterquat product. epa.govfartaklotus.comnih.gov The synthesis of a series of di-chained esterquat surfactants from triethanolamine and stearic acid, followed by quaternization with various agents like diethyl sulphate and benzyl chloride, has been reported. epa.govresearchgate.net

Table 1: Conventional Synthesis of Cationic Surfactants

| Precursors | Reaction Type | Product |

|---|---|---|

| Tertiary Amines, Alkyl Halides | Quaternization | Quaternary Ammonium Halides |

| Fatty Acids, Ammonia, Hydrogen | Nitrile formation, Hydrogenation | Primary Amines |

| Primary/Secondary/Tertiary Amines, Acid | Neutralization | Alkylated Ammonium Salts sanyo-chemical-solutions.com |

| Tertiary Alkanolamine, Fatty Acids | Esterification | Esteramine |

| Esteramine, Alkylating Agent | Quaternization | Esterquat fartaklotus.comnih.gov |

Emerging Green Chemistry Principles in this compound Manufacturing

In response to growing environmental concerns, green chemistry principles are increasingly being applied to the synthesis of cationic surfactants. premiumbeautynews.com These principles advocate for the use of renewable feedstocks, solvent-free reaction conditions, and the production of biodegradable and less toxic products. premiumbeautynews.comkao.com

A notable advancement is the development of 100% bio-based cationic surfactants. premiumbeautynews.comsurfactgreen.comlivescience.io For example, Brassicamidopropyl Dimethylamine is derived from rapeseed oil and is produced via a process that significantly reduces energy and water consumption. premiumbeautynews.com Another innovation is the creation of amino-acid-based cationic surfactants, which incorporate a cationic ammonium head group and a biodegradable ester linkage derived from a natural amino acid, and a lipophilic tail from vegetable fatty alcohols. premiumbeautynews.com The synthesis is often a one-pot, solvent-free process that yields water as the only byproduct. premiumbeautynews.com

The use of green reagents like dimethyl carbonate in a two-step synthesis of amide quaternary ammonium surfactants from fatty acids and N,N-dimethylethylenediamine represents another green approach. acs.org Furthermore, protocols are being developed for the synthesis of quaternary ammonium compounds in water under mild conditions, such as using blue LED light, which avoids the need for harsh acids, bases, metal catalysts, and volatile organic compounds. nih.gov

Rational Design Principles for Modifying this compound Molecular Architecture

The functionality of this compound and its derivatives is intrinsically linked to their molecular structure. By rationally designing their architecture, properties such as their ability to form emulsions and self-assemble can be precisely controlled.

Tailoring Hydrophilic-Lipophilic Balance (HLB) in this compound Derivatives

The Hydrophilic-Lipophilic Balance (HLB) is a crucial parameter that indicates whether a surfactant is more water-soluble (hydrophilic) or oil-soluble (lipophilic). textilelearner.net For non-ionic surfactants, the HLB value is often calculated using Griffin's method, where HLB = E/5 (E is the weight percentage of the hydrophilic portion) or HLB = 20(1-S/A) for esters (S is the saponification number and A is the acid number of the fatty acid). textilelearner.net

For ionic surfactants like the cationic this compound compounds, determining HLB is more complex. conicet.gov.ar The Davies method provides a way to calculate HLB by assigning group numbers to different structural elements of the surfactant molecule. conicet.gov.ar However, experimental evidence suggests that for cationic surfactants, the HLB theory may not be the sole determinant of their behavior, particularly in complex formulations. mdpi.com For instance, in some oil-in-water emulsions, the most stable systems were not formed by surfactant blends with the theoretically ideal HLB value. mdpi.com Instead, the formation of a structured network played a more significant role in stabilization. mdpi.com Despite these complexities, the HLB concept remains a useful, albeit sometimes approximate, guide for selecting surfactants for specific applications. researchgate.net

Impact of this compound Headgroup and Tail Chain Variations on Self-Assembly Potential

The self-assembly of surfactant molecules into structures like micelles, vesicles, and bilayers is a fundamental property governed by the interplay between the hydrophilic headgroup and the hydrophobic tail. researchgate.net The chemical structure of both parts of the surfactant molecule dictates the packing parameter (p = v/a₀l_c), which influences the curvature of the self-assembled structures. rsc.org

Headgroup: The size and charge of the cationic headgroup significantly influence self-assembly. Larger or multiple headgroups can increase the effective headgroup area (a₀), which can lead to the formation of smaller micelles. mdpi.com Electrostatic repulsions between cationic headgroups can be screened by the addition of salts, which can induce changes in the size and geometry of the aggregates. mdpi.com

Tail Chain: The length and branching of the hydrophobic tail also play a critical role. Increasing the length of the alkyl chain generally enhances the hydrophobic interactions, leading to a lower critical micelle concentration (CMC) – the concentration at which micelles start to form. scirp.orgresearchgate.net For example, studies on quaternary hexamethylenetetramine surfactants showed that the derivative with a C-14 alkyl chain had greater activity than the one with a C-9 chain. mdpi.com Similarly, for adamantane-containing cationic surfactants, a linear relationship was observed between the logarithm of the CMC and the hydrocarbon chain length. scilit.com The fluidity of the tail, which is related to its melting temperature, can also determine the temperature range over which microemulsions can form. rsc.org

Table 2: Influence of Molecular Structure on Surfactant Properties

| Structural Feature | Property Affected | General Trend |

|---|---|---|

| Alkyl Chain Length | Critical Micelle Concentration (CMC) | Longer chain leads to lower CMC scirp.orgresearchgate.net |

| Headgroup Size | Micelle Size | Larger headgroup can lead to smaller micelles mdpi.com |

| Alkyl Chain Length | Surface Tension Reduction | Longer chain can lead to greater surface tension reduction scirp.org |

| Counterion Type | Micelle Shape | Can influence the transition between spherical and cylindrical micelles aip.org |

Chemo-Enzymatic and Biocatalytic Pathways for this compound Synthesis

Biocatalysis, which utilizes enzymes to perform chemical transformations, offers a highly specific and environmentally friendly alternative to traditional chemical synthesis. hilarispublisher.com These processes typically operate under mild conditions (moderate temperatures and near-neutral pH) and can lead to products with high purity, reducing the need for extensive purification steps. hilarispublisher.commdpi.com

Lipases are a class of enzymes frequently used in the synthesis of surfactants, particularly for esterification reactions. asianpubs.orgresearchgate.net For instance, Candida antarctica lipase (B570770) B (often immobilized as Novozym® 435) has been successfully used to catalyze the synthesis of sugar-based non-ionic surfactants and other ester-containing compounds. benthamdirect.comasianpubs.orgrsc.org The synthesis of a series of 1-O-acyl xylose esters was achieved via enzymatic esterification in a single step using this lipase. benthamdirect.com

Post-Synthetic Functionalization Strategies for this compound Systems

Post-synthetic functionalization refers to the chemical modification of a pre-formed surfactant molecule to introduce new properties or functionalities.

For ethoxylated alcohol systems, a primary strategy for post-synthetic functionalization is the derivatization of the terminal hydroxyl group. This is a versatile handle for introducing a wide range of chemical moieties.

Sulfation: The terminal hydroxyl group can be reacted with sulfating agents like sulfur trioxide or chlorosulfuric acid to produce alcohol ethoxysulfates. This converts the non-ionic surfactant into an anionic one, significantly altering its properties, particularly its water solubility and foaming characteristics.

Carboxylation: Reaction with reagents like 2-sulfobenzoic anhydride (B1165640) converts the terminal hydroxyl group into an oxycarbonylbenzene-2-sulfonic acid group. sigmaaldrich.com This derivatization is often used for analytical purposes to ensure uniform ionization in mass spectrometry. sigmaaldrich.com

Cationization: The hydroxyl group can be functionalized to introduce a permanent positive charge. For example, reaction with 2-fluoro-N-methylpyridinium p-toluenesulfonate attaches a cationic pyridinium (B92312) group, which is useful for analytical detection. acs.orgacs.orgnih.gov

For quaternary ammonium salt systems, post-synthetic functionalization is less about modifying the core structure and more about leveraging its existing reactivity or incorporating functional groups during the initial synthesis.

Ion Exchange: The counter-ion of a quaternary ammonium salt can be exchanged post-synthesis. For example, a chloride anion can be exchanged for a methyl sulfonate anion. rsc.org

Functional Group Incorporation during Synthesis: A key strategy is to use starting materials that already contain the desired functional groups. For instance, novel cationic surfactants with amide and ether functionalities have been synthesized by using functionalized precursors in the quaternization step. rsc.org Similarly, surfactants with ester functionalities have been created by reacting fatty acids with triethanolamine, followed by quaternization. iosrjournals.org This approach allows for the creation of a diverse library of functionalized this compound analogues.

| Functionalization Strategy | Target System | Resulting Modification |

| Sulfation | Ethoxylated Alcohols | Conversion of non-ionic to anionic surfactant with enhanced water solubility. |

| Derivatization with 2-sulfobenzoic anhydride | Ethoxylated Alcohols | Addition of a sulfonic acid group for improved analytical detection. sigmaaldrich.com |

| Derivatization with 2-fluoro-N-methylpyridinium | Ethoxylated Alcohols | Introduction of a permanent cationic charge for mass spectrometry analysis. acs.orgacs.orgnih.gov |

| Ion Exchange | Quaternary Ammonium Salts | Alteration of the counter-ion to modify physical properties. rsc.org |

| Synthesis with Functionalized Precursors | Quaternary Ammonium Salts | Incorporation of amide, ether, or ester groups to create task-specific surfactants. rsc.orgiosrjournals.org |

This table summarizes various post-synthetic and synthetic strategies to functionalize this compound analogues.

Fundamental Principles of Arosurf Interfacial and Supramolecular Behavior

Thermodynamics of Arosurf Adsorption at Liquid-Air and Liquid-Liquid Interfaces

The Critical Micelle Concentration (CMC) is a key parameter that characterizes the efficiency of a surfactant. It represents the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form organized structures called micelles. windows.net Below the CMC, the surfactant primarily exists as monomers, and the surface tension of the solution decreases significantly with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules preferentially form micelles.

The determination of the CMC for this compound systems, as with other fatty alcohol ethoxylates, is typically accomplished by measuring a physical property of the solution that changes abruptly at the point of micellization. researchgate.net The most common method is surface tensiometry, where the surface tension of the solution is plotted against the logarithm of the surfactant concentration. The CMC is identified as the concentration at the point of intersection of the two linear portions of this plot. researchgate.net

The CMC of fatty alcohol ethoxylates is influenced by several structural and environmental factors:

Alkyl Chain Length: The CMC decreases as the length of the hydrophobic alkyl chain increases. researchgate.netresearcher.life This is because a larger hydrophobic group has a stronger driving force to be removed from the aqueous environment.

Temperature: The effect of temperature on the CMC of nonionic surfactants like this compound is complex. Generally, for ethoxylated alcohols, the CMC may decrease with increasing temperature due to the dehydration of the ethylene (B1197577) oxide chains, which reduces their hydrophilicity. researchgate.net

Branching: Branching in the hydrophobic chain, as is the case with the isostearyl group in this compound, tends to increase the CMC compared to its linear counterpart. windows.net Branched chains have a larger cross-sectional area and pack less efficiently into micelles.

This compound molecules are highly effective at reducing the surface tension of water. In an aqueous environment, the high cohesive energy between water molecules results in a high surface tension (approximately 72 mN/m at room temperature). windows.net When this compound is introduced, its amphiphilic molecules spontaneously migrate to the air-water interface. The hydrophobic isostearyl tails orient themselves away from the water and towards the air, while the hydrophilic polyoxyethylene heads remain hydrated in the water phase. venus-goa.com

This arrangement disrupts the strong hydrogen bonding network between water molecules at the surface, replacing the high-energy water-air interface with a lower-energy surfactant-air interface. This leads to a significant reduction in the surface tension of the water. venus-goa.comwindows.net Fatty alcohol ethoxylates can lower the surface tension to values below 30 mN/m. windows.net The effectiveness of surface tension reduction is a hallmark of surfactants and is directly related to their ability to pack efficiently at the interface.

The following interactive table provides illustrative data on the surface tension of solutions containing Cetostearyl Alcohol Ethoxylates (a mixture of C16 and C18 linear alcohol ethoxylates), which serve as a close proxy for the behavior expected from this compound (isostearyl alcohol ethoxylate).

| Product (Cetostearyl Alcohol Ethoxylate) | HLB | Surface Tension (mN/m at 0.1%) |

| CS-5 (5 Moles EO) | 9.4 | 40.0 |

| CS-20 (20 Moles EO) | 15.4 | 41.3 |

| CS-25 (25 Moles EO) | 16.2 | 46.2 |

| Data sourced from Shree Vallabh Chemical for Cetostearyl Alcohol Ethoxylates. shreechem.in This data is presented as representative of the behavior of fatty alcohol ethoxylates. |

The adsorption of this compound from a solution onto a solid substrate can be described by adsorption isotherms, which relate the amount of adsorbed surfactant to its equilibrium concentration in the solution at a constant temperature. mdpi.com For nonionic surfactants like this compound, the adsorption behavior depends heavily on the nature of the solid surface (e.g., hydrophilic or hydrophobic) and the surfactant's structure. researchgate.net

On hydrophobic surfaces, adsorption is primarily driven by the attraction between the hydrophobic tail of the surfactant and the surface. On hydrophilic surfaces, the interaction is more complex and may involve the hydrophilic head group.

Commonly used models for describing surfactant adsorption include:

Langmuir Isotherm: This model assumes monolayer adsorption onto a surface with a finite number of identical and equivalent sites. It often provides a reasonable fit for surfactant adsorption at low concentrations. mdpi.com

Freundlich Isotherm: This is an empirical model that describes multilayer adsorption on heterogeneous surfaces. The sorption process for alcohol ethoxylates on natural soils has been shown to follow a Freundlich isotherm. researchgate.net

The adsorption isotherms for alcohol ethoxylates on soils and sediments are crucial for understanding their environmental fate and transport. researchgate.netheraproject.com The sorption coefficient (Kd), which quantifies the partitioning of the surfactant between the solid and aqueous phases, is a key parameter derived from these isotherms. researchgate.netresearchgate.net For alcohol ethoxylates, Kd values have been shown to increase with the length of the alkyl chain, indicating stronger adsorption for more hydrophobic molecules. researchgate.net

Surface Tension Reduction Mechanisms by this compound Molecules

Kinetics of this compound Adsorption and Desorption at Interfaces

The kinetics of adsorption describe the rate at which this compound molecules arrive and adsorb at an interface. This process is not instantaneous and is governed by the transport of surfactant molecules from the bulk solution to the subsurface layer and their subsequent transfer into the interface.

The adsorption process is often modeled as a mixed diffusion-kinetic mechanism. researcher.life

Diffusion-Controlled Step: At the initial stage or at low bulk concentrations, the rate of adsorption is limited by the diffusion of surfactant monomers from the bulk solution to the interface.

Kinetic-Controlled Step (Activation Barrier): As the interface becomes more populated, an energy barrier to adsorption can arise due to repulsive interactions between the adsorbing molecules and those already at the interface. In this stage, the rate is controlled by the kinetics of attachment of the molecule to the interface.

The kinetics of adsorption for alcohol ethoxylates can be influenced by the degree of ethoxylation and the branching of the alkyl chain. For instance, branched surfactants may have different diffusion and adsorption kinetics compared to their linear counterparts. acs.org The study of dynamic surface tension, which measures how surface tension changes over very short timescales, provides insight into the adsorption kinetics. acs.org

Self-Assembly Phenomena and Supramolecular Architectures of this compound

Above the critical micelle concentration (CMC), this compound molecules undergo self-assembly in the bulk aqueous solution, forming thermodynamically stable aggregates known as micelles. This process is driven by the hydrophobic effect—the tendency of the nonpolar isostearyl tails to minimize their contact with water.

The most common initial structure formed by surfactants like this compound is the spherical micelle. In this arrangement, the hydrophobic tails are sequestered in the core of the sphere, away from the water, while the hydrophilic polyoxyethylene heads form a shell on the outer surface, maintaining contact with the aqueous environment. venus-goa.com

The morphology of these self-assembled structures is not static and can change with variations in surfactant concentration, temperature, and the presence of additives. As the concentration of this compound increases well above the CMC, transitions from spherical to other morphologies, such as cylindrical (rod-like) micelles or even more complex liquid crystalline phases like the lamellar phase, can occur. science.gov The formation of these anisotropic structures can significantly alter the rheological properties of the solution, often leading to an increase in viscosity. science.gov The interaction between fatty alcohols and surfactant molecules can influence the molecular packing and the resulting micelle morphology, potentially inducing transitions to lamellar structures. science.gov

Vesicle, Liposome, and Emulsion Formation Dynamics with this compound

The formation of complex structures such as vesicles, liposomes, and emulsions in aqueous systems is a hallmark of amphiphilic molecules like those in the this compound series. The specific molecular architecture of this compound compounds, particularly those based on distearyl dimethyl ammonium (B1175870) chloride (DSDMAC), dictates their self-assembly behavior. DSDMAC is a cationic surfactant characterized by a positively charged headgroup and two long, hydrophobic stearyl tails. cosmeticsandtoiletries.comwikipedia.org This dual-chain structure is a critical factor in the formation of bilayer aggregates rather than simple micelles, which are more typical for single-chain surfactants.

When dispersed in water at concentrations above its critical aggregation concentration, this compound molecules arrange themselves to minimize the unfavorable contact between their hydrophobic tails and water. This leads to the formation of lamellar bilayers, where the hydrophobic tails are shielded within the core of the bilayer and the hydrophilic cationic headgroups are exposed to the aqueous phase. These bilayers can then close upon themselves to form spherical, hollow structures known as vesicles. cosmeticsandtoiletries.com These vesicles can be either multilamellar (MLVs), consisting of several concentric bilayers, or unilamellar, having just a single bilayer. The formation of vesicles from DSDMAC in aqueous solution is a well-documented phenomenon. cosmeticsandtoiletries.comnbi.dk

The process can occur spontaneously or be induced by supplying energy to the system, for example through heating or mechanical agitation. google.com For instance, when DSDMAC is heated above a certain temperature (its Krafft temperature), its solubility increases, and it can form liquid crystalline solutions that readily form vesicles upon cooling and dispersion. cosmeticsandtoiletries.comgoogle.com

In the context of emulsions, which are mixtures of immiscible liquids like oil and water, this compound acts as a potent stabilizing agent. google.comunilongindustry.com The amphiphilic this compound molecules adsorb at the oil-water interface, reducing the interfacial tension and creating a protective barrier around the dispersed droplets, thereby preventing them from coalescing. The double-chain structure of DSDMAC allows for the formation of robust interfacial films, which may include lamellar liquid crystalline phases, contributing to exceptional emulsion stability. cosmeticsandtoiletries.com This is particularly valuable in creating oil-in-water (o/w) emulsions where this compound, often in combination with fatty alcohols, can form lamellar gel networks that structure the continuous phase and stabilize the dispersed oil droplets. cosmeticsandtoiletries.com

| Structure | Formation Mechanism | Key this compound Characteristic | Influencing Factors |

|---|---|---|---|

| Vesicles | Self-assembly of surfactant molecules into closed bilayers in an aqueous phase. cosmeticsandtoiletries.com | Double hydrophobic tails and a cationic headgroup favor bilayer formation. | Concentration, Temperature (Krafft point), Presence of salts, Mechanical energy (sonication/homogenization). medkoo.com |

| Emulsions | Adsorption at the oil-water interface, reducing interfacial tension and forming a stabilizing film around droplets. cosmeticsandtoiletries.comunilongindustry.com | Amphiphilicity allows partitioning to the interface; dual chains create a robust stabilizing layer. | This compound concentration, Oil-to-water ratio, Presence of co-surfactants (e.g., fatty alcohols), Homogenization energy. google.com |

| Liposomes | While technically formed from phospholipids, cationic lipids like DSDMAC can form similar vesicle structures sometimes referred to as liposomes in a broader sense, especially for delivery applications. cymitquimica.com | Cationic and lipophilic nature makes it suitable for forming vesicle-type structures. cymitquimica.com | Lipid composition, pH, Ionic strength, Temperature. |

Liquid Crystalline Phases Induced by this compound in Concentrated Systems

At higher concentrations, the self-assembled structures of this compound in water transition from dispersed vesicles or micelles to more ordered arrangements known as lyotropic liquid crystalline (LC) phases. cosmeticsandtoiletries.com These phases are intermediate states of matter, possessing both the fluidity of a liquid and the long-range structural order of a crystal. The formation and type of LC phase are highly dependent on surfactant concentration, temperature, and the presence of other components like salts or oils.

For a double-chain cationic surfactant like this compound TA-100 (DSDMAC), the most common liquid crystalline structure formed is the lamellar phase (Lα). cosmeticsandtoiletries.com In this phase, extensive bilayers of this compound molecules are stacked in parallel sheets, separated by layers of the aqueous solvent. This lamellar structure is a direct consequence of the surfactant's molecular geometry; the two bulky hydrocarbon tails favor a flat, sheet-like aggregate. The strong tendency of DSDMAC to form these lamellar bilayers is a key aspect of its behavior in solution. cosmeticsandtoiletries.com

As the concentration of this compound increases further, or as temperature changes, other liquid crystalline mesophases can occur. While the lamellar phase is predominant for double-chain surfactants, other phases such as hexagonal or cubic phases can exist under specific conditions, though they are more common for single-chain surfactants. The existence of these ordered, yet fluid, structures imparts unique properties to the solution, such as birefringence (the ability to split a ray of light in two), which is a characteristic feature of liquid crystals. The formation of LC solutions by DSDMAC is noted to occur when heated in water to 48°C or higher. cosmeticsandtoiletries.com

| LC Phase Type | Structural Description | Formation Conditions with this compound (DSDMAC) | Resulting System Properties |

|---|---|---|---|

| Lamellar (Lα) | Parallel bilayers of surfactant separated by layers of water. cosmeticsandtoiletries.com | The primary LC phase formed by double-chain surfactants like DSDMAC in water, especially upon heating. cosmeticsandtoiletries.com | Can lead to high viscosity; forms the basis for vesicle formation and emulsion stabilization. cosmeticsandtoiletries.comnbi.dk |

| Hexagonal (H₁) | Cylindrical micelles packed in a hexagonal array. | Less common for double-chain surfactants but can be induced by changes in temperature or additives that alter molecular packing. | Typically results in a very viscous, gel-like consistency. |

| Cubic (V) | Complex, bicontinuous structures of interconnected bilayers or discrete micelles in a cubic lattice. | Can form at specific concentrations and temperatures, often between lamellar and hexagonal phase regions. | Often appears as a very stiff, clear, gel-like material. |

Rheological Properties of this compound Solutions and Dispersions

The supramolecular structures formed by this compound, such as vesicle dispersions and liquid crystalline phases, have a profound impact on the rheological properties of the system. Rheology, the study of the flow and deformation of matter, is critical for understanding the texture, stability, and performance of formulations containing this compound.

In addition to shear-thinning, this compound dispersions can exhibit significant elasticity and possess a yield stress. Elasticity refers to the ability of the material to store deformational energy, behaving like a solid, while a yield stress is the minimum stress required to initiate flow. These properties arise from the packed, interacting nature of the vesicles or the presence of a continuous liquid crystalline network. nbi.dk The system behaves like a gel at rest, but flows like a liquid once the yield stress is exceeded.

The specific rheological profile is highly dependent on several factors:

Concentration: As the concentration of this compound increases, the system becomes more crowded with vesicles or transitions into a more structured liquid crystalline phase, generally leading to a steep increase in viscosity and elasticity. mdpi.com

Temperature: Temperature can induce phase transitions in the surfactant bilayers (thermotropic transitions), which can cause abrupt changes in the rheological properties. aip.org

Additives: The presence of salts can screen the electrostatic repulsion between the cationic headgroups of this compound, affecting vesicle size, interaction, and packing, which in turn modifies the rheology. aip.orgmdpi.com

| Rheological Property | Description | Underlying Structural Basis (this compound Systems) |

|---|---|---|

| Shear-Thinning | Viscosity decreases with an increasing rate of shear. arxiv.orgaip.org | Alignment and/or deformation of vesicles or liquid crystalline domains under flow, reducing resistance. nbi.dk |

| High Zero-Shear Viscosity | High viscosity at very low or zero shear rates. | Entanglement and crowding of vesicles or the presence of a structured liquid crystalline network. researchgate.netmdpi.com |

| Viscoelasticity | Exhibits both viscous (liquid-like) and elastic (solid-like) properties. | The ability of the vesicle/LC network to store energy elastically under small deformations. |

| Yield Stress | A finite stress is required to initiate flow. nbi.dk | The strength of the internal network of interacting vesicles or LC domains that must be broken to allow flow. nbi.dk |

Mechanistic Investigations of Arosurf Interactions with Diverse Material Systems

Interactions of Arosurf with Inorganic Solid Surfaces

The interaction of surfactants like those found in this compound with inorganic solid surfaces is crucial in applications such as detergency, mineral processing, and surface modification. These interactions are primarily governed by adsorption mechanisms driven by various forces, including electrostatic interactions, hydrophobic association, hydrogen bonding, and van der Waals forces.

Adsorption Mechanisms on Metal Oxides, Silicates, and Nanoparticles

Surfactant adsorption onto inorganic solid surfaces, such as metal oxides, silicates, and nanoparticles, is a complex process influenced by the surface charge of the solid, the charge and structure of the surfactant molecule, solution pH, ionic strength, and temperature.

On metal oxides and silicates, which often carry surface charges dependent on the surrounding medium's pH, electrostatic interactions play a significant role, particularly for ionic surfactants. Cationic surfactants, such as the quaternary ammonium (B1175870) compounds found in some this compound products, can adsorb strongly onto negatively charged silicate (B1173343) surfaces through electrostatic attraction. acs.orgacs.orgresearchgate.netcambridge.orgosti.gov This adsorption can lead to charge neutralization and even charge reversal of the surface as more surfactant molecules adsorb, potentially forming hemi-micelles or admicelles at higher concentrations. uni-bayreuth.de Nonionic surfactants, like the ethoxylated fatty alcohols present in this compound MSF, typically adsorb through weaker forces such as hydrogen bonding between the ethylene (B1197577) oxide groups and surface hydroxyl groups, and hydrophobic interactions between the alkyl chains and any hydrophobic patches on the surface. uni-bayreuth.deacs.org

Nanoparticles, with their high surface area-to-volume ratio, offer numerous sites for surfactant adsorption. The mechanisms are similar to those on larger inorganic surfaces, but the curvature and size of nanoparticles can influence the packing and conformation of adsorbed surfactant molecules. Siloxane surfactants, also part of the this compound range, have been shown to adsorb onto carbon black nanoparticles, with the adsorption following a Langmuir isotherm at low concentrations, indicating monolayer formation. acs.orgacs.org At higher concentrations, a sharp increase in the adsorbed amount can be observed, suggesting the formation of more complex adsorbed structures. acs.orgacs.org Studies on magnetic silica (B1680970) nanoparticles highlight how surface modifications and the presence of metal oxides influence adsorption properties, which is relevant to the interaction of surfactants with such complex inorganic materials. researchgate.net

Surface Wettability Modification and Spreading Dynamics by this compound

A key function of surfactants is their ability to modify surface wettability, altering the contact angle of liquids on solid surfaces and influencing spreading dynamics. This compound MSF, for instance, is noted for its ability to reduce the surface tension of water, facilitating the formation of a monomolecular film that spreads over the water surface. onepetro.orgacs.org This reduction in surface tension and the resulting spreading are critical to its use as a mosquito control agent, where the film interferes with larval and pupal respiration. onepetro.orgacs.org

The modification of surface wettability by surfactants involves the adsorption of surfactant molecules at the solid-liquid, liquid-vapor, and solid-vapor interfaces. researchgate.netcambridge.orglboro.ac.uk Adsorption at the solid-vapor interface ahead of the spreading liquid can effectively hydrophilize a hydrophobic surface, promoting spreading. researchgate.netlboro.ac.uk The efficiency of wettability modification and spreading dynamics is influenced by surfactant concentration, the chemical structure of the surfactant (e.g., head group type and tail length), and the properties of the solid surface. cambridge.orgacs.orgresearchgate.netnih.govmdpi.comacs.org

While specific quantitative data on the contact angle modification and spreading dynamics induced by different this compound products on various solid surfaces are not provided in the search results, the known applications of this compound as wetting agents and surface tension reducers indicate their effectiveness in modifying surface wettability and influencing spreading behavior through the described mechanisms. nih.gov

Interactions of this compound with Organic Polymer Matrices and Composite Materials

This compound products, particularly those used as textile softeners or additives in material formulations, interact with organic polymer matrices and composite materials. These interactions can involve complex formation, modification of phase behavior, and enhancement of interfacial compatibility.

Polymer-Surfactant Complexation and Phase Behavior Studies

The interaction between polymers and surfactants in aqueous solutions can lead to the formation of polymer-surfactant complexes, influencing the solution's phase behavior. sci-hub.secore.ac.ukfrontiersin.orgacs.org The nature of these interactions depends heavily on the charges of the polymer and surfactant. Oppositely charged polymers and surfactants can exhibit strong electrostatic interactions, leading to associative phase separation and the formation of coacervates or precipitates. sci-hub.secore.ac.ukacs.orgnih.govgoogle.com For example, cationic surfactants can interact with anionic polymers, forming complexes. researchgate.netcore.ac.uk

Nonionic polymers can interact with surfactants through hydrophobic associations, particularly when the polymer has hydrophobic modifications or at surfactant concentrations above the critical micelle concentration. nih.govfrontiersin.org These interactions can alter the polymer's conformation and solubility and influence the phase behavior of polymer-surfactant mixtures, potentially leading to turbidity or phase separation. nih.gov

While the search results discuss general polymer-surfactant complexation and phase behavior uni-bayreuth.deresearchgate.netnih.govsci-hub.secore.ac.ukfrontiersin.orgacs.orgnih.govgoogle.com, specific studies detailing the complexation and phase behavior of this compound products with various polymer matrices are not provided. However, the use of this compound TA 100, a cationic quaternary ammonium compound, as a textile softener implies its interaction with textile fibers, which are often polymeric. wikipedia.org Such interactions likely involve adsorption onto the polymer surface and modification of surface properties, consistent with polymer-surfactant interactions.

Interfacial Compatibility Enhancement in Polymer Blends via this compound

Compatibilizers, which can include block or graft copolymers or reactive agents, are designed to reside at the interface and interact favorably with both phases, effectively bridging them. acs.orgresearchgate.netosti.govresearchgate.net This leads to finer dispersion of the blended phases and improved mechanical properties. acs.orgresearchgate.netresearchgate.net

While the search results highlight the importance of interfacial compatibility in polymer blends and the role of compatibilizers acs.orgresearchgate.netosti.govresearchgate.netchemicalbook.com, there is no specific information available in the provided text regarding the use or mechanisms of this compound products as interfacial compatibility enhancers in polymer blends. However, given that some this compound products are used as additives in various formulations shreechem.in, it is plausible that certain this compound variants could function as compatibilizers depending on their chemical structure and the specific polymer system.

Mechanisms of this compound in Emulsification and Demulsification Processes

Surfactants play a fundamental role in the formation and breaking of emulsions. This compound products are utilized in applications involving both emulsification and, more prominently based on the search results, demulsification, particularly in the oil and gas industry. shreechem.innih.gov

Emulsification involves the stabilization of droplets of one liquid within another immiscible liquid, often facilitated by surfactants that reduce interfacial tension and form a stable interfacial film around the dispersed droplets.

Demulsification, conversely, is the process of breaking emulsions to separate the immiscible liquid phases. This is a critical step in crude oil processing to remove water. researchgate.netnih.govnih.govresearchgate.netrimpro-india.com Demulsifiers, which are also surface-active agents, work by counteracting the effect of natural or added emulsifiers that stabilize the emulsion. shreechem.inresearchgate.netnih.govnih.govresearchgate.netrimpro-india.com

The mechanisms of demulsification by surfactants like those in this compound can involve several steps:

Adsorption and Displacement: The demulsifier molecules migrate to the oil-water interface and adsorb, displacing or neutralizing the effect of the emulsifying agents. onepetro.orgshreechem.innih.govrimpro-india.comqu.edu.qa

Interfacial Film Weakening: Adsorption of the demulsifier weakens the interfacial film surrounding the dispersed droplets, making them less stable. shreechem.inmdpi.comrimpro-india.commdpi.com This can involve reducing the interfacial tension and altering the viscoelastic properties of the film. shreechem.inmdpi.com

Coalescence: The weakened interfacial film allows dispersed droplets to collide and coalesce, forming larger droplets. shreechem.inresearchgate.netresearchgate.netnih.govrimpro-india.com This process is essential for the separation of the phases by gravity or other means. shreechem.inresearchgate.netnih.gov

Solids Wetting: In some emulsions, solid particles contribute to stability. Demulsifiers can also function by altering the wettability of these particles, encouraging them to move into one of the bulk phases rather than remaining at the interface. nih.govresearchgate.netmdpi.com

Different types of surfactants function as demulsifiers through these general mechanisms. Fatty alcohol ethoxylates, quaternary ammonium compounds, and siloxane-based surfactants, all found within the this compound range, are known to be effective demulsifiers. onepetro.orgnih.govresearchgate.netmdpi.comsci-hub.segoogle.comresearchgate.netresearchgate.netmdpi.comifpenergiesnouvelles.frrsc.orgscielo.br For instance, quaternary ammonium demulsifiers can neutralize negative charges at the oil-water interface, promoting coalescence. mdpi.com Siloxane copolymers have been shown to destabilize water-in-crude oil emulsions by adsorbing at the interface and disrupting the network of asphaltene aggregates that contribute to emulsion stability. researchgate.netsci-hub.segoogle.comresearchgate.netifpenergiesnouvelles.fr

Specific research findings on the demulsification performance of various this compound products highlight their effectiveness. For example, a silica-supported polyether polysiloxane quaternary ammonium salt demulsifier, related to the types of compounds in this compound, showed high efficiency in removing fine oil droplets from oil-in-water emulsions, attributed to its ability to displace emulsifiers, neutralize charges, and adsorb oil droplets. nih.govrsc.orgresearchgate.net

While detailed quantitative data on the demulsification efficiency of specific this compound formulations across different emulsion types and conditions is not comprehensively available in the provided results, the information confirms that this compound products function as demulsifiers through mechanisms involving interfacial adsorption, film weakening, and promotion of coalescence, consistent with the behavior of their constituent surfactant classes. onepetro.orgshreechem.innih.govresearchgate.netmdpi.comsci-hub.segoogle.comresearchgate.netnih.govresearchgate.netrimpro-india.commdpi.comifpenergiesnouvelles.frrsc.orgscielo.brresearchgate.netntnu.no

Here is a summary of some research findings related to the types of surfactants found in this compound and their interactions:

| Surfactant Type | Interaction Type with Inorganic Solids | Key Finding/Mechanism | Source(s) |

| Cationic (Quaternary Ammonium) | Adsorption on Silicates | Adsorb strongly onto negatively charged silicate surfaces via electrostatic attraction, influencing adsorption capacity. | acs.orgacs.orgresearchgate.netcambridge.orgosti.gov |

| Nonionic (Ethoxylated Fatty Alcohol) | Adsorption on Metal Oxides | Adsorb through hydrogen bonding and hydrophobic interactions; chemisorption can precede ethoxylation on composite metal oxide catalysts. | uni-bayreuth.deacs.orgfrontiersin.org |

| Siloxane Surfactant | Adsorption on Nanoparticles (Carbon Black) | Adsorption follows Langmuir isotherm at low concentrations (monolayer), with increased adsorption at higher concentrations (multilayer/aggregates). | acs.orgacs.org |

| Surfactant Type | Interaction Type in Polymer Systems | Key Finding/Mechanism | Source(s) |

| Cationic Surfactant | Polymer-Surfactant Complexation (with anionic polymers) | Strong electrostatic interactions leading to complex formation, potentially resulting in associative phase separation (coacervation or precipitation). | researchgate.netsci-hub.secore.ac.ukacs.orgnih.govgoogle.com |

| Nonionic Surfactant | Polymer-Surfactant Interaction (with nonionic polymers) | Hydrophobic associations influencing polymer conformation and solubility, affecting phase behavior. | nih.govfrontiersin.org |

| Surfactants (General) | Interfacial Compatibility Enhancement in Polymer Blends | Reduce interfacial tension and improve adhesion between immiscible polymer phases, leading to finer dispersion and enhanced mechanical properties. | acs.orgresearchgate.netosti.govresearchgate.netchemicalbook.com |

| Surfactant Type | Role in Emulsification/Demulsification | Key Finding/Mechanism | Source(s) |

| This compound MSF (Ethoxylated Fatty Alcohol) | Mosquito Control (Surface Film) | Reduces water surface tension, forming a film that interferes with insect respiration. | onepetro.orgacs.org |

| Cationic Demulsifiers (Quaternary Ammonium) | Demulsification | Adsorb at oil-water interface, neutralize negative charges, weaken interfacial film, and promote droplet coalescence. | nih.govmdpi.commdpi.comrsc.org |

| Siloxane Copolymer Demulsifiers | Demulsification (Water-in-Crude Oil) | Adsorb at oil-water interface, displace asphaltenes, disrupt stabilizing films, and induce coalescence. | researchgate.netsci-hub.segoogle.comresearchgate.netifpenergiesnouvelles.fr |

| Fatty Alcohol Ethoxylate Demulsifiers | Demulsification | Effective in separating water from crude oil emulsions, with efficiency influenced by temperature and structure. | researchgate.netscielo.brntnu.no |

| Silica-supported Quaternary Ammonium Demulsifier | Demulsification (Oil-in-Water) | Displaces emulsifier, neutralizes charges, and adsorbs oil droplets, improving separation efficiency. | nih.govrsc.orgresearchgate.net |

Foaming and Anti-Foaming Action of this compound in Multiphase Systems

Surfactants, by their nature, tend to accumulate at interfaces, such as the air-liquid interface in foaming systems. Their amphiphilic structure allows them to reduce surface tension and stabilize the thin liquid films (lamellae) that make up foam bubbles. The foaming or anti-foaming behavior of a surfactant is highly dependent on its chemical structure, concentration, and the characteristics of the system.

Certain this compound products are specifically designed for foam control. For instance, the this compound FC series includes defoamers based on various chemistries, such as proprietary mineral oil formulas, siloxane formulas, and organo-modified siloxanes epa.gov. Organo-modified siloxanes, a class of compounds found in some this compound defoamers, are known for their low surface tension and hydrophobicity tappi.orggoogle.comresearchgate.netassochem.in. These properties are crucial for defoaming action.

The mechanism of defoaming by these compounds typically involves several steps:

Entry: The defoamer droplet, being less soluble and having lower surface tension than the foaming medium, approaches the foam lamella. For effective defoaming, the defoamer must be able to enter the liquid film of the foam bubble assochem.inbasf.comywlchemical.com. This is often described in terms of a positive entry coefficient, which relates the surface tension of the foaming medium, the surface tension of the defoamer, and the interfacial tension between them ywlchemical.comnih.gov.

Spreading: Once entered, the defoamer droplet spreads rapidly across the surface of the foam lamella assochem.inbasf.comywlchemical.com. This spreading displaces the foam-stabilizing surfactants from the interface basf.com.

Destabilization and Rupture: The spreading defoamer creates localized areas of reduced surface tension and increased film thinning. This can lead to the formation of unstable bridges (often referred to as the "bridging-stretching" or "bridging-dehumidifying" mechanisms for siloxane defoamers) across the foam film, causing it to thin and eventually rupture ywlchemical.comsilicone-surfactant.com. The hydrophobic nature of components like hydrophobic silica particles, sometimes included in defoamer formulations, can also contribute by attracting surfactant molecules and reducing their concentration in the film ywlchemical.com.

This compound MSF, an ethoxylated fatty alcohol, demonstrates a different mechanism primarily related to surface tension reduction. It forms a monomolecular film on the water surface, significantly lowering the surface tension epa.govtamu.eduresearchgate.netnih.govgoogle.com. This reduction in surface tension is utilized for physical control of mosquito larvae and pupae, which rely on surface tension for suspension; the lowered tension prevents them from orienting properly at the surface, leading to suffocation epa.govtamu.eduresearchgate.netnih.govgoogle.com. While this is an application of surface activity rather than direct foam control in the industrial sense, it illustrates this compound's ability to modify interfacial properties.

The defoaming efficiency of this compound products, particularly the siloxane-based ones, is influenced by factors such as their insolubility in the foaming liquid, low surface tension, and ability to disperse quickly silicone-surfactant.com.

Solubilization Mechanisms of Immiscible Compounds within this compound Micelles

Micellar solubilization is a process where surfactants, above a certain concentration known as the Critical Micelle Concentration (CMC), aggregate to form micelles. These micelles possess a hydrophobic core and a hydrophilic exterior (or vice versa, depending on the surfactant type), capable of incorporating and solubilizing compounds that are otherwise insoluble or poorly soluble in the bulk solvent nih.govtaylorandfrancis.comjrespharm.comscielo.brresearchgate.netnih.govresearchgate.netpharmedicinejournal.com.

While specific details on the micellar solubilization capabilities of all this compound types are not extensively detailed in the provided search results, the chemical classes represented within the this compound brand are known to form micelles and exhibit solubilization properties.

Ethoxylated Fatty Alcohols (like this compound MSF): Nonionic surfactants, such as ethoxylated alcohols, form micelles with a hydrophobic core composed of the alkyl chains and a hydrophilic outer shell formed by the ethylene oxide chains nih.govfirp-ula.org. Nonionic surfactants generally have lower CMCs compared to ionic surfactants with similar hydrophobic tails, facilitating micelle formation firp-ula.org. Hydrophobic compounds can be solubilized within the hydrophobic core of these micelles nih.govtaylorandfrancis.comscielo.brnih.gov. The extent of solubilization is influenced by the structure of both the surfactant and the substance being solubilized, as well as external factors like temperature and the presence of electrolytes taylorandfrancis.comnih.gov. For nonionic surfactants, the CMC can decrease with increasing temperature taylorandfrancis.com.

Quaternary Ammonium Compounds (like this compound TA 100/101): Cationic surfactants form micelles with a hydrophobic core and a positively charged hydrophilic exterior jrespharm.comresearchgate.net. These micelles can solubilize hydrophobic compounds within their core researchgate.net. The solubilization capacity of ionic surfactants can be affected by the addition of electrolytes, which can decrease the CMC and potentially increase micellar volume taylorandfrancis.comnih.gov.

The location of the solubilized compound within the micelle depends on its polarity. Highly nonpolar molecules tend to reside in the micellar core, while less nonpolar or polar molecules may be located in the palisade layer (between the hydrophobic core and the hydrophilic shell) or at the micelle-water interface taylorandfrancis.comscielo.br. The ability of this compound compounds to form micelles and solubilize immiscible substances is fundamental to their function in various applications, such as potentially aiding in the dispersion or removal of oily substances in cleaning or processing.

Flocculation and Dispersion Mechanisms Mediated by this compound in Particulate Systems

This compound products, particularly the cationic types and those used in mineral processing, play significant roles in controlling the aggregation (flocculation) or separation (dispersion) of particles in liquid systems. These mechanisms are critical in applications like mineral flotation and potentially in formulations involving solid particles.

Quaternary Ammonium Compounds (like this compound TA 100/101): Cationic surfactants, such as dialkyldimethylammonium chlorides (the class of this compound TA 100/101), are effective in interacting with negatively charged surfaces, such as those of clay minerals like kaolinite (B1170537) and bentonite (B74815) colab.wsmdpi.com. The mechanisms involved include:

Charge Neutralization: The positively charged head groups of the cationic surfactant can adsorb onto negatively charged sites on the particle surface, reducing the electrostatic repulsion between particles and promoting aggregation colab.wsmdpi.comnih.govnih.gov.

Bridging: At higher concentrations, or if the surfactant has sufficiently long hydrophobic chains, the adsorbed surfactant molecules on one particle can interact hydrophobically or sterically with adsorbed molecules or bare patches on another particle, forming bridges that link the particles together and lead to flocculation colab.wsmdpi.com. The effectiveness of flocculation by quaternary ammonium salts can depend on factors like the length of the alkyl chain and the pH of the system colab.wsmdpi.com. For instance, dimethyl distearylammonium chloride (DAC), a quaternary ammonium salt, has shown selective flocculation performance for kaolin (B608303) and bentonite depending on dosage and pH, with charge neutralization being predominant for kaolin at lower dosages and bridging playing a key role for bentonite colab.ws.

Fatty Amines and Etheramines: These cationic or amphoteric surfactants are widely used as collectors in mineral flotation, particularly for separating silicate minerals from ores silicone-surfactant.commdpi.commin-eng.comgoogle.comufrgs.brgoogle.com. In froth flotation, the goal is to selectively make valuable minerals or gangue particles hydrophobic so they attach to air bubbles and report to the froth phase, while the hydrophilic particles remain in the pulp discoveryalert.com.aubyjus.commdpi.com.

Adsorption and Hydrophobization: Amine collectors adsorb onto the surface of targeted mineral particles, typically through electrostatic interactions with negatively charged sites or specific chemical interactions min-eng.comgoogle.com. This adsorption renders the particle surface hydrophobic discoveryalert.com.aubyjus.commdpi.com.

Bubble Attachment and Flocculation: The now hydrophobic particles have an affinity for the air-water interface of introduced air bubbles discoveryalert.com.aubyjus.commdpi.com. The collision and attachment of these particles to bubbles effectively flocculates the hydrophobic particles into a bubble-particle aggregate that rises to the surface as froth discoveryalert.com.aubyjus.commdpi.com. Etheramines are considered efficient collectors due to properties like higher solubility and collectivity mdpi.com. The mechanism of flotation is dependent on factors such as the electrical properties of the mineral, the collector's characteristics (charge and chain length), and the presence of other reagents min-eng.commdpi.com. Increasing the length of the hydrophobic part of the collector molecule can enhance flotation recovery mdpi.com.

Conversely, dispersion involves maintaining particles as a stable suspension, preventing aggregation. Surfactants can promote dispersion by adsorbing onto particle surfaces and providing electrostatic or steric repulsion that overcomes attractive forces between particles mdpi.com. While the provided information focuses more on the flocculation aspects related to this compound's applications in mineral processing and with charged particles, the ability of surfactants to adsorb onto surfaces is fundamental to both flocculation and dispersion mechanisms; the outcome depends on the specific surfactant structure, concentration, particle type, and system conditions.

Advanced Analytical and Spectroscopic Characterization Techniques for Arosurf Systems

Scattering Techniques for Arosurf Aggregate and Interfacial Structure Analysis

Scattering techniques are indispensable for analyzing the size, shape, and organization of surfactant aggregates like micelles and vesicles, as well as the structure of surfactant layers at interfaces.

Small-Angle X-ray Scattering (SAXS) for Micellar Dimensions and Shapes

| Aggregation Number (Nagg) | The average number of surfactant molecules per micelle. | Calculated from the micellar volume determined by fitting SAXS data. |

This table presents generalized parameters derived from SAXS experiments on surfactant systems.

Dynamic Light Scattering (DLS) for this compound Aggregate Size Distributions

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a primary technique for measuring the size distribution of sub-micron particles and aggregates in a suspension or solution. horiba.comanton-paar.com The method is based on the principle of Brownian motion; smaller particles move more rapidly in a liquid than larger ones. anton-paar.com DLS measures the time-dependent fluctuations in the intensity of scattered light that result from this motion. hamamatsu.com An autocorrelation function is generated from these fluctuations, and from this, the translational diffusion coefficient of the particles can be calculated. The hydrodynamic radius (Rh) of the aggregates is then determined using the Stokes-Einstein equation. hamamatsu.com DLS is particularly useful for determining the average size and polydispersity of this compound micelles or vesicles in a formulation. google.comgoogle.com

Table 5.1.2: Illustrative DLS Data for a Surfactant Dispersion

| Parameter | Value | Description |

|---|---|---|

| Z-Average Diameter | 120 nm | The intensity-weighted mean hydrodynamic diameter. |

| Polydispersity Index (PDI) | 0.15 | A measure of the width of the size distribution (values < 0.2 often indicate a monodisperse sample). |

| Peak 1 Mean Diameter | 115 nm | The mean diameter of the main particle size population. |

| Peak 1 Standard Deviation | 25 nm | The standard deviation associated with the main particle size peak. |

This table shows representative data that could be obtained from a DLS measurement of an this compound dispersion, illustrating the key outputs of the technique.

Neutron Reflectivity and X-ray Reflectivity for Interfacial this compound Layers

Neutron Reflectivity (NR) and X-ray Reflectivity (XRR) are high-resolution techniques for studying the structure of surfaces, thin films, and buried interfaces perpendicular to the surface. pan-training.euwarwick.ac.ukdiamond.ac.uk When applied to this compound systems, these methods provide detailed information about the surfactant layers adsorbed at interfaces, such as the air-water or solid-liquid interface. researchgate.netresearchgate.net The techniques involve directing a highly collimated beam of neutrons or X-rays at a very shallow angle to a flat surface and measuring the intensity of the reflected beam. warwick.ac.uknumberanalytics.com The resulting reflectivity profile can be analyzed to determine critical properties of the interfacial layer, including its thickness, density (or scattering length density for neutrons), and roughness. diamond.ac.uk This information is vital for understanding how this compound surfactants function to modify surface properties.

Table 5.1.3: Information Derived from Reflectivity Analysis of Interfacial Surfactant Layers

| Parameter | X-ray Reflectivity (XRR) | Neutron Reflectivity (NR) |

|---|---|---|

| Primary Probe | X-rays interacting with electron density. | Neutrons interacting with atomic nuclei. |

| Layer Thickness | Determined with sub-angstrom precision. | Determined with sub-angstrom precision. |

| Layer Density | Provides the electron density profile normal to the interface. | Provides the scattering length density (SLD) profile. |

| Interfacial Roughness | Quantifies the roughness between layers and at the surface. | Quantifies the roughness between layers and at the surface. |

| Contrast Variation | Limited contrast for hydrocarbons in water. | Excellent contrast for hydrogenated materials against deuterated solvents (H/D substitution), allowing specific parts of a molecule to be highlighted. |

This table compares the information obtainable from XRR and NR techniques for the study of interfacial layers.

Spectroscopic Probes for this compound Molecular Conformation and Environment

Spectroscopic techniques offer a window into the molecular world, providing detailed information on chemical structure, conformation, and the local environment of molecules within an assembly.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Molecular Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful technique for obtaining detailed information about the structure, dynamics, and chemical environment of molecules in solution or the solid state. nih.govresearchgate.net For this compound systems, NMR can be used to confirm the chemical structure of the surfactant molecules and to study the process of micellization. Changes in the chemical shifts of ¹H or ¹³C nuclei in the surfactant's hydrophobic tail and hydrophilic headgroup can indicate the transfer of molecules from the aqueous phase into the hydrophobic core of a micelle. libretexts.org Furthermore, measurements of nuclear relaxation times (T1 and T2) and the Nuclear Overhauser Effect (NOE) provide insights into molecular dynamics, such as the mobility of different parts of the surfactant molecule within an aggregate and the proximity between different molecular segments. msu.edu

Table 5.2.1: Representative ¹H NMR Chemical Shift Changes Upon Micellization of a Cationic Surfactant

| Proton Group | Chemical Shift in Dilute Solution (ppm) | Chemical Shift in Micellar Solution (ppm) | Change (Δδ) | Interpretation |

|---|---|---|---|---|

| Terminal Methyl (-CH₃) | ~0.90 | ~0.85 | Downfield shift | Located deep within the hydrophobic micellar core. |

| Methylene Chain (-(CH₂)n-) | ~1.30 | ~1.25 | Downfield shift | Shielded environment inside the micelle. |

| Headgroup N⁺-CH₃ | ~3.10 | ~3.25 | Upfield shift | Change in local environment and hydration at the micelle surface. |

| Headgroup N⁺-CH₂- | ~3.30 | ~3.40 | Upfield shift | Change in conformation and interaction at the micelle-water interface. |

This table provides illustrative data on how chemical shifts of a representative cationic surfactant, similar to certain this compound products, might change upon aggregation, reflecting changes in the chemical environment.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups and probe the conformational order of molecules. wikipedia.orgmdpi.com In the analysis of this compound systems, FTIR and Raman spectra provide a molecular "fingerprint" based on the vibrational modes of the chemical bonds present. plos.org For example, the stretching frequencies of C-H bonds in the alkyl tails are sensitive to the conformational order (trans/gauche ratio), allowing for the study of changes in chain packing during micellization or adsorption. ntno.org Similarly, shifts in the bands corresponding to the hydrophilic headgroup (e.g., C-O-C stretches in ethoxylates or C-N⁺ vibrations in quaternary ammonium (B1175870) compounds) can provide information about hydration and intermolecular interactions. FTIR is particularly useful for analyzing bulk samples, while Raman spectroscopy can be advantageous for studying aqueous solutions due to the weak Raman scattering of water. mdpi.com

Table 5.2.2: Characteristic Vibrational Frequencies for Functional Groups in this compound-Type Surfactants

| Functional Group | Technique | Characteristic Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| Alkyl Chain (C-H) | FTIR / Raman | 2850 - 2960 | Symmetric & Asymmetric Stretching |

| Alkyl Chain (C-H) | FTIR / Raman | 1450 - 1470 | Bending (Scissoring) |

| Quaternary Ammonium (C-N⁺) | Raman | 750 - 950 | Symmetric & Asymmetric Stretching |

| Polyoxyethylene (C-O-C) | FTIR / Raman | 1080 - 1150 | Ether Stretching |

This table lists typical vibrational frequencies for key functional groups found in surfactants of the this compound family, which can be identified using FTIR and Raman spectroscopy.

Table of Mentioned Compounds

| Compound Name |

|---|

| Distearyl dimethyl ammonium chloride |

| Polyethoxylated isooctadecanol |

Microscopic Techniques for this compound System Visualization

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique capable of providing three-dimensional topographical information at the nanoscale. It operates by scanning a sharp tip, attached to a flexible cantilever, across a sample surface. The forces between the tip and the surface cause the cantilever to deflect, and this deflection is measured to create a topographic map. This technique is particularly valuable for studying surfactant adsorption at solid-liquid interfaces.

In the context of systems involving this compound, research has proposed the use of AFM for the topographic characterization of mineral crystals grown in the presence of surfactants like this compound MG-140. rsc.org Such analysis can reveal how the surfactant modifies crystal growth and morphology. AFM provides direct visual evidence of how surfactants organize on a surface, allowing for the characterization of adsorbed aggregate structures, such as monolayers, bilayers, or hemicylinders. Studies on cationic surfactants similar to this compound have used AFM to provide direct evidence of the lateral organization of adsorbed surfactants, confirming that a threshold surface concentration is required to initiate the formation of surface aggregates, sometimes at bulk concentrations an order of magnitude below the CMC. researchgate.net Furthermore, AFM can be used to measure interfacial forces, such as the adhesion force between the tip and the surfactant-coated surface, providing insights into the surface's hydrophobicity and the stability of the adsorbed layer.

Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are indispensable for visualizing the morphology, size, and distribution of surfactant aggregates and associated materials at high resolution.

Scanning Electron Microscopy (SEM) directs a focused beam of electrons onto a sample's surface, generating various signals that reveal information about the surface topography and composition. In studies involving this compound PA780 as a surfactant for nanocellulose-polylactic acid (PLA) composites, SEM was used to study the morphology of the resulting fibers and the cross-cut surfaces of injection-molded samples. acs.orgcibtech.org These analyses can detect the presence of individual, well-dispersed fibers within the polymer matrix as well as larger fibril aggregates, providing crucial information on the effectiveness of the surfactant in promoting dispersion. acs.orgcibtech.org

Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultra-thin specimen. The interaction of the electrons with the sample forms an image with significantly higher resolution than SEM. TEM is proposed for characterizing the morphology and crystal size distribution (CSD) of particles produced in the presence of surfactants like this compound MG-140. rsc.org For particles smaller than 1 µm, TEM is an essential tool for direct observation and characterization. pharmaexcipients.com Patents describing formulations that may include this compound-type cationic coemulsifiers also specify the use of TEM for determining the primary particle size of the dispersed phase. avantiresearch.com

Atomic Force Microscopy (AFM) for Surface Adsorption Topography and Interfacial Forces

Surface-Sensitive Techniques for this compound Adsorption Layer Dynamics

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) is a real-time, surface-sensitive technique that provides quantitative information about mass adsorption and the viscoelastic properties of thin films at solid-liquid interfaces. biolinscientific.com The technique uses a thin quartz crystal sensor that oscillates at a specific resonance frequency. When mass adsorbs onto the sensor surface, the resonance frequency decreases (Δf). Simultaneously, QCM-D measures the energy dissipation (ΔD), which relates to the softness or rigidity of the adsorbed layer. biolinscientific.combiolinscientific.com A soft, hydrated layer will result in a larger change in dissipation than a thin, rigid layer.

While direct QCM-D studies on this compound are not widely reported, the technique is extensively used to analyze the adsorption of analogous cationic surfactants (e.g., CTAB) onto surfaces like silica (B1680970) and gold. acs.orgnih.gov These studies provide a clear framework for how this compound systems could be characterized. QCM-D can monitor the dynamics of adsorption in real time, allowing for the determination of adsorption isotherms and kinetics. acs.orgnih.gov The combined measurement of Δf and ΔD allows researchers to distinguish between the mass of the surfactant itself and the mass of water that becomes coupled to the adsorbed layer. biolinscientific.com This capability is crucial for accurately determining the structure of the adsorbed film, such as the formation of a monolayer versus a more hydrated and viscoelastic bilayer structure. acs.orgnih.gov The technique is highly sensitive to pH, which critically determines the adsorption and desorption processes for cationic surfactants on negatively charged silica surfaces. journalssystem.com

| QCM-D Parameter | Information Provided | Interpretation in Cationic Surfactant Adsorption |

| Frequency Change (Δf) | Adsorbed Mass (Hydrated) | A decrease in frequency corresponds to an increase in mass on the sensor surface. It quantifies the total mass of the adsorbed surfactant plus any coupled solvent (water). biolinscientific.com |

| Dissipation Change (ΔD) | Viscoelastic Properties (Softness) | An increase in dissipation indicates the formation of a soft, flexible, or hydrated layer. A small change indicates a rigid, compact layer. biolinscientific.com |

| ΔD vs. Δf Plot | Structural Information | The slope of this plot can indicate conformational changes. A low slope suggests rigid adsorption (monolayer), while a high slope suggests a more dissipative, soft structure (bilayer, vesicles). |

Sum Frequency Generation (SFG) spectroscopy is a surface-specific, non-linear optical technique that provides vibrational spectra of molecules at an interface. SFG is inherently interface-specific because the signal is only generated in a medium that lacks inversion symmetry, a condition that is met at the boundary between two different materials (e.g., air/liquid or liquid/solid). This makes it an ideal tool for probing the orientation and structure of surfactant molecules adsorbed at an interface without interference from the bulk solution.

SFG has been utilized in research projects involving the this compound surfactant. In studies related to mineral flotation, where this compound MG-140 was used as a primary amine collector, SFG was employed to examine the air/salt solution interface. nih.gov The initial findings from these studies indicated that SFG could detect a difference in the structure-making or structure-breaking properties of various salts at the interface. nih.gov This information is critical for understanding the interfacial water structure, which is modulated by both the dissolved salts and the adsorbed surfactant molecules. By probing the vibrational modes of the surfactant's alkyl chains (e.g., C-H stretches) and the interfacial water molecules (O-H stretches), SFG can provide detailed information on the conformational order (e.g., gauche vs. all-trans) of the adsorbed this compound molecules and their influence on the surrounding interfacial environment.

Diverse Applications of Arosurf in Non Biological and Industrial Contexts

Arosurf in Enhanced Oil Recovery (EOR) Research and Development

Surfactants play a crucial role in enhanced oil recovery (EOR) by reducing interfacial tension between oil and water, and by altering the wettability of reservoir rock. researchgate.netutexas.edu This facilitates the mobilization of residual oil trapped in porous media. researchgate.net Research in EOR explores various chemical methods, including the use of surfactants, to improve the efficiency of oil extraction from both conventional and unconventional reservoirs. utexas.edumdpi.com

While specific research detailing "this compound" branded surfactants in EOR is not extensively available in the provided search results, the general principles of surfactant-based EOR are well-established. The effectiveness of a surfactant in EOR is determined by its ability to lower interfacial tension, its stability under harsh reservoir conditions of high temperature and salinity, and its adsorption characteristics onto the reservoir rock. researchgate.netd-nb.info The development of novel surfactants and formulations is an ongoing area of research to address the challenges posed by different reservoir types, including those with high temperatures and salinity, as well as shale and tight formations. mdpi.comd-nb.info

This compound in Detergency, Cleaning Science, and Surface Decontamination

Surfactants are fundamental components of detergents and cleaning products due to their ability to lower the surface tension of water, allowing it to wet surfaces more effectively and remove soils. erasm.orgcleaninginstitute.org They possess an amphiphilic structure, with a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. erasm.org This structure enables them to surround and lift away oily and greasy dirt from surfaces, suspending it in water to be washed away. cleaninginstitute.org